2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Description
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a brominated thiazole derivative characterized by a 1,3-thiazole core substituted with a carboxylic acid group at position 5 and a 5-bromo-2-methoxyphenyl group at position 2. The compound’s molecular formula is C₁₁H₈BrNO₃S, with a molecular weight of 315.16 g/mol. The bromine atom and methoxy group on the phenyl ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c1-16-8-3-2-6(12)4-7(8)10-13-5-9(17-10)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUVWLKDBVRXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, bromination, and deacetylation, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid with structurally or functionally related thiazole derivatives, based on substituents, molecular properties, and reported applications:
Key Observations:
Substituent Effects: Bromine vs. Chlorine: Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine in ’s chlorothiophene analog. This may enhance membrane permeability in drug candidates .
Biological Activity: Derivatives with carboxylic acid at C5 (common across all analogs) often act as pharmacophores for enzyme inhibition. For example, ’s compounds showed IC₅₀ values of 0.12–1.76 µM against xanthine oxidase, with electron-withdrawing substituents (e.g., -NO₂) enhancing activity . The benzene ring substitution pattern in the target compound (5-bromo, 2-methoxy) may mimic the bioactive conformations of ligands in ’s co-crystallized inhibitors (e.g., O7N for DNA gyrase) .
Synthetic Utility :
- Brominated thiazoles (e.g., ’s 2-bromo-4-methyl derivative) are intermediates for cross-coupling reactions, suggesting the target compound could serve similar roles in Suzuki-Miyaura or Buchwald-Hartwig reactions .
Biological Activity
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a bromine atom, a methoxy group, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The following sections explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves several key steps:
- Bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol.
- Acetylation followed by further bromination and deacetylation to yield the final product.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that related compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of 2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid has been investigated through various assays:
- Cell Viability Assays : The compound demonstrated cytotoxic effects on several cancer cell lines. For instance, compounds with similar thiazole structures showed IC50 values ranging from 10 µM to 30 µM against human melanoma and glioblastoma cells .
- Mechanism of Action : The mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The presence of the methoxy group enhances binding affinity to these targets .
The biological activity of this compound can be attributed to its ability to interact with molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways.
- Receptor Binding : The bromine and methoxy groups enhance the compound's binding capabilities, influencing its pharmacological profile .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid, it is beneficial to compare it with other thiazole derivatives:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiazole with methyl group | Anticancer | 15 |
| Compound B | Thiazole with halogen substitution | Antimicrobial | 20 |
| 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | Structure | Anticancer & Antimicrobial | TBD |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Study on Anticancer Activity : A series of experiments revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .
- Antimicrobial Testing : In vitro studies demonstrated that it effectively inhibited the growth of pathogenic bacteria, indicating its utility in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
